molecular formula C17H22N4O3 B6669733 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

Cat. No.: B6669733
M. Wt: 330.4 g/mol
InChI Key: JLUURMSEQYLVQA-WMLDXEAASA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is a complex organic compound characterized by its unique molecular structure, which incorporates pyridine, oxolane, and pyrazole moieties

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-16(12(2)21(3)20-11)24-10-15(22)19-14-6-8-23-17(14)13-5-4-7-18-9-13/h4-5,7,9,14,17H,6,8,10H2,1-3H3,(H,19,22)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUURMSEQYLVQA-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)NC2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)OCC(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide typically involves a multi-step organic synthesis. The process begins with the preparation of the key intermediates: pyridin-3-yloxolane and 1,3,5-trimethylpyrazole. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like flow chemistry and catalysis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide undergoes various chemical reactions including:

  • Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Reacts with nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic medium, yielding corresponding oxidized products.

  • Reduction: Sodium borohydride in ethanol, producing reduced derivatives.

  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide, forming substituted products.

Major Products Formed: The reactions generally yield a range of products depending on the specific conditions and reagents used. For instance, oxidation can result in the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Research is ongoing to explore its efficacy in various biological assays.

Medicine: Explored as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Its unique structure makes it a candidate for targeting specific biological pathways.

Industry: Employed in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

Comparison with Other Compounds: Compared to similar compounds, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide exhibits unique structural features that enhance its reactivity and potential applications. For instance, the presence of the oxolane ring imparts specific conformational properties that are not seen in its analogs.

Comparison with Similar Compounds

  • N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-dimethylpyrazol-4-yl)oxyacetamide

  • N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)thiolacetamide

This detailed exploration should provide a comprehensive understanding of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide, encompassing its synthesis, reactions, applications, and comparison with similar compounds.

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